Delta-5(10)-诺雷thindrone乙酸酯

描述

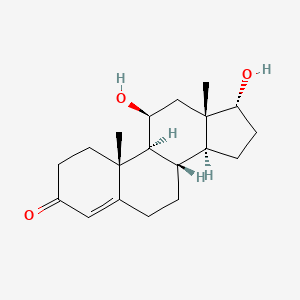

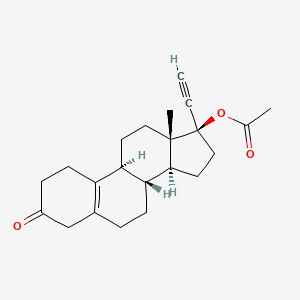

Delta-5(10)-Norethindrone Acetate is a synthetic steroidal compound that belongs to the class of progestins It is derived from norethindrone, a well-known progestin used in various hormonal contraceptives

科学研究应用

Delta-5(10)-Norethindrone Acetate has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceutical products.

作用机制

Target of Action

Delta-5(10)-Norethindrone Acetate primarily targets Delta-5 Desaturase (D5D) and Delta-6 Desaturase (D6D) enzymes . These enzymes, encoded by the FADS1 and FADS2 genes respectively, are the rate-limiting enzymes for Polyunsaturated Fatty Acid (PUFA) conversion and are recognized as the main determinants of PUFA levels .

Mode of Action

Delta-5(10)-Norethindrone Acetate interacts with its targets (D5D and D6D) by inhibiting their activity . This inhibition results in an increase in dihomo-γ-linolenic acid (DGLA, a precursor to anti-inflammatory eicosanoids) and a decrease in arachidonic acid (AA, a precursor to pro-inflammatory eicosanoids) . This could lead to a synergistic improvement in the low-grade inflammatory state .

Biochemical Pathways

The primary biochemical pathway affected by Delta-5(10)-Norethindrone Acetate is the PUFA conversion pathway . D5D and D6D are the rate-limiting enzymes for this pathway . Alterations in D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Result of Action

The inhibition of D5D by Delta-5(10)-Norethindrone Acetate leads to a substantial reduction in insulin resistance and body weight in diet-induced obese mice . This suggests that the compound has potential therapeutic applications in the treatment of obesity and diabetes .

Action Environment

The action of Delta-5(10)-Norethindrone Acetate can be influenced by environmental factors, particularly the dietary intake of PUFA . The relative prevalence of ω-3 and ω-6 PUFA in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .

生化分析

Biochemical Properties

Delta-5(10)-Norethindrone Acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with Delta-5 and Delta-6 desaturases, which are crucial enzymes in polyunsaturated fatty acid-related pathways . These enzymes play a significant role in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a process that is essential for the formation of all classes of active steroid hormones .

Cellular Effects

Delta-5(10)-Norethindrone Acetate influences various types of cells and cellular processes. It has been found to modulate the expression of inflammatory and immune responsive genes, which likely contribute to the enhanced resistance against certain infections . Furthermore, it has been observed to alter the fluidity and selective permeability of cell membranes .

Molecular Mechanism

At the molecular level, Delta-5(10)-Norethindrone Acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is known to inhibit the activity of Delta-5 desaturase, thereby reducing the amount of arachidonic acid generated while increasing the amount of dihomo-gamma-linolenic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delta-5(10)-Norethindrone Acetate change over time. For instance, it has been found to have a stability of at least one year at room temperature in a neat formulation once opened . Additionally, it has been observed to have long-term effects on cellular function, such as modulating the profile of eicosanoid production .

Dosage Effects in Animal Models

In animal models, the effects of Delta-5(10)-Norethindrone Acetate vary with different dosages. For example, oral administration of a Delta-5 desaturase inhibitor (3–10 mg/kg per day for 15 weeks) significantly inhibited the progression of atherosclerotic lesions in the aorta without affecting plasma total cholesterol and triglyceride levels .

Metabolic Pathways

Delta-5(10)-Norethindrone Acetate is involved in various metabolic pathways. It interacts with enzymes such as Delta-5 and Delta-6 desaturases, which are key enzymes in both ω-3 and ω-6 polyunsaturated fatty acid metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Delta-5(10)-Norethindrone Acetate typically involves multiple steps starting from a suitable steroidal precursor. The process includes:

Oxidation: The precursor undergoes oxidation to introduce the necessary functional groups.

Acetylation: The compound is acetylated to form the acetate ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of Delta-5(10)-Norethindrone Acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.

化学反应分析

Types of Reactions

Delta-5(10)-Norethindrone Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

相似化合物的比较

Similar Compounds

Norethindrone: A widely used progestin in hormonal contraceptives.

Norethindrone Acetate: Another acetate ester of norethindrone with similar applications.

Medroxyprogesterone Acetate: A synthetic progestin used in hormone replacement therapy and contraceptives.

Uniqueness

Delta-5(10)-Norethindrone Acetate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other progestins

属性

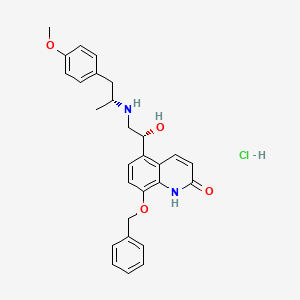

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,18-20H,5-13H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMFOAKNKZEDBU-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709684 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19637-28-6 | |

| Record name | (17alpha)-17-(Acetyloxy)-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019637286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17.ALPHA.)-17-(ACETYLOXY)-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50UR8DXV14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)